molecular formula C5H2F7I B7970387 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene CAS No. 24716-84-5

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene

Cat. No.: B7970387
CAS No.: 24716-84-5
M. Wt: 321.96 g/mol
InChI Key: YSIHFHRTEHLZRU-OWOJBTEDSA-N
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Description

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like dichloromethane or acetonitrile to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of fluorinated amines or thiols.

    Oxidation Reactions: Formation of fluorinated alcohols or ketones.

    Reduction Reactions: Formation of fluorinated alkenes.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and exert specific effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is unique due to the combination of fluorine and iodine atoms on a butene backbone. This unique structure imparts distinct chemical properties, such as high reactivity and the ability to form strong halogen bonds, making it valuable in various applications .

Properties

IUPAC Name

(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHFHRTEHLZRU-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896739
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-84-5
Record name (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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